molecular formula C16H26N2O B7986843 2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

2-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol

Cat. No.: B7986843
M. Wt: 262.39 g/mol
InChI Key: JUHQOVHXDNEWLX-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is a complex organic compound that features a piperidine ring, a benzyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol typically involves the reaction of piperidine derivatives with benzyl and ethyl amines under controlled conditions. One common method includes the use of a piperidine ring as the starting material, which is then functionalized through a series of reactions involving benzylation and ethylation . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-ethyl-piperidinone, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol is unique due to its combination of a piperidine ring, benzyl group, and ethanol moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-2-18(13-15-7-4-3-5-8-15)16-9-6-10-17(14-16)11-12-19/h3-5,7-8,16,19H,2,6,9-14H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHQOVHXDNEWLX-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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